![molecular formula C15H16N2O4 B2802243 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid CAS No. 1286713-58-3](/img/structure/B2802243.png)
2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid” is a complex organic molecule. It contains an ethoxyphenyl group, a pyridazinone ring, and a propanoic acid group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, the ethoxyphenyl group, and the propanoic acid group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridazinone ring might undergo reactions typical of heterocyclic compounds, the ethoxyphenyl group might participate in electrophilic aromatic substitution reactions, and the propanoic acid group could engage in reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .科学的研究の応用
Esterification and Coupling Agent Applications
Research involving similar pyridazinone derivatives has shown applications in esterification processes. The use of certain pyridazinone-based compounds as efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols has been documented. This process results in the chemoselective formation of corresponding esters in good to excellent yields, indicating the potential utility of related compounds in organic synthesis and pharmaceutical development (Won et al., 2007).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
Synthetic efforts around pyridazinone scaffolds have yielded compounds evaluated for various biological activities. A series of novel amino acid conjugates with nifedipine analogs demonstrated significant antioxidant, anti-inflammatory, and antiulcer activities. Such findings highlight the therapeutic potential of pyridazinone derivatives in treating conditions associated with oxidative stress, inflammation, and gastric ulcers (Subudhi & Sahoo, 2011).
Inhibition of Cyclooxygenase and Lipoxygenase Activities
Derivatives of pyridazin-3-yl propanoic acid have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-1/2 and 5-lipoxygenase, indicating their potential use in developing anti-inflammatory drugs. Certain compounds within this series showed notable inhibition, suggesting the relevance of the pyridazinone core for drug discovery efforts in inflammation-related diseases (Ergün et al., 2010).
Cholinesterase Inhibition for Alzheimer's Disease
Pyridazinone derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, a therapeutic strategy in treating Alzheimer's disease. Certain carbamate derivatives exhibited potent inhibition against butyrylcholinesterase, a target enzyme in Alzheimer's disease management. This suggests that modifications on the pyridazinone scaffold could yield potential therapeutic agents for neurodegenerative conditions (Dundar et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10(2)15(19)20/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFROVQQNLTAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)
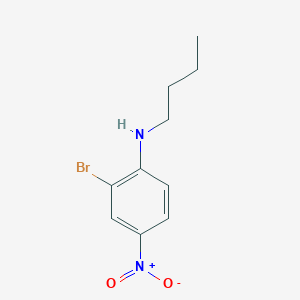
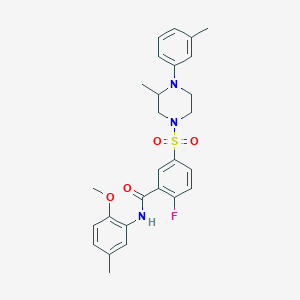
![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2802165.png)
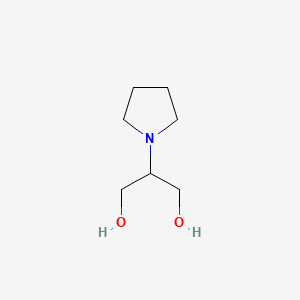
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)
![2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2802171.png)
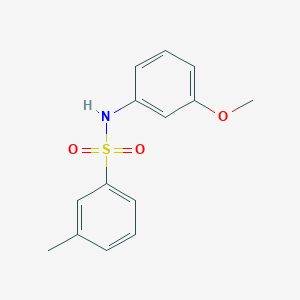
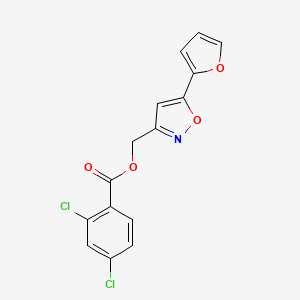
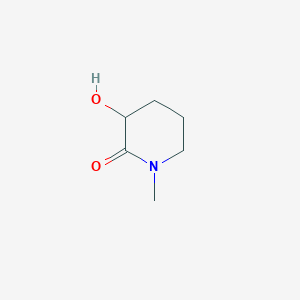
![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2802182.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)
